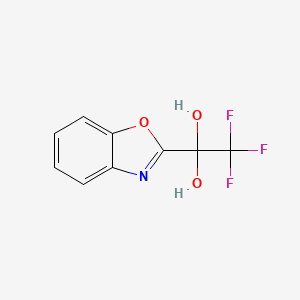

1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethane-1,1-diol

Description

1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethane-1,1-diol is a fluorinated organic compound featuring a benzoxazole ring fused to a trifluoroethane diol moiety. Its molecular formula is C₈H₅F₃NO₃, with a hydrochloride salt form (C₈H₁₀ClNO₃) noted in building block catalogs . This compound is of interest in materials science, particularly as a precursor for fluorinated polymers or bioactive molecules, though specific applications require further exploration.

Properties

Molecular Formula |

C9H6F3NO3 |

|---|---|

Molecular Weight |

233.14 g/mol |

IUPAC Name |

1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethane-1,1-diol |

InChI |

InChI=1S/C9H6F3NO3/c10-9(11,12)8(14,15)7-13-5-3-1-2-4-6(5)16-7/h1-4,14-15H |

InChI Key |

IWJWDBNSECYUQW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C(C(F)(F)F)(O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethane-1,1-diol typically involves the use of 2-aminophenol as a precursor. The synthetic route includes the reaction of 2-aminophenol with various reagents such as aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethane-1,1-diol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like toluene or ethanol, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethane-1,1-diol serves as a versatile starting material for synthesizing other benzoxazole derivatives. These derivatives are crucial intermediates in the development of various organic compounds.

Biology

The compound has been studied for its potential biological activities:

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against certain pathogens. Its mechanism may involve binding to specific enzymes or receptors that inhibit microbial growth.

- Anticancer Potential : Research suggests that benzoxazole derivatives can inhibit cancer cell proliferation by targeting specific cellular pathways.

Medicine

Due to its broad spectrum of biological activities, 1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethane-1,1-diol is being explored in drug discovery. Its unique trifluoromethyl group may enhance its pharmacological properties compared to other similar compounds.

Industry

The compound is valuable in the production of materials with specific photoluminescent properties. This makes it applicable in:

- Organic Light Emitting Diodes (OLEDs) : Its ability to emit light when excited makes it suitable for use in electronic devices.

- Fluorescent Materials : It can be used in developing fluorescent dyes and markers for biological imaging.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various benzoxazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to 1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethane-1,1-diol exhibited significant inhibitory effects on bacterial growth.

Case Study 2: Anticancer Properties

In vitro studies were conducted to assess the anticancer effects of benzoxazole derivatives on human cancer cell lines. The findings showed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways.

Mechanism of Action

The mechanism of action of 1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethane-1,1-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, benzoxazole derivatives have been shown to inhibit the activity of certain enzymes involved in microbial growth, leading to their antimicrobial effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoxazole vs. Benzothiazole Derivatives

- 1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethane-1,1-diol : Replacing the benzoxazole’s oxygen with sulfur (benzothiazole) increases electron delocalization due to sulfur’s larger atomic radius and polarizability. This substitution may enhance thermal stability in polymers or alter binding affinity in biological systems .

- 2-[Difluoro(phenylselenyl)methyl]benzo-1,3-thiazole : The selenyl group introduces redox-active properties, contrasting with the inert trifluoroethyl group in the target compound. Such derivatives are synthesized via selenylation reactions, highlighting divergent reactivity pathways .

Benzimidazole Analogs

- 3-(1H-Benzimidazol-2-yl)-1,1,1-trifluoropropan-2-one : The ketone group (vs. diol) reduces hydrogen-bonding capacity but increases electrophilicity, making it suitable for nucleophilic addition reactions. Benzimidazole’s dual nitrogen atoms also enhance basicity compared to benzoxazole .

Functional Group Variations and Reactivity

Trifluoroethane Diol vs. Trifluoroacetaldehyde Hydrate

- 2,2,2-Trifluoroethane-1,1-diol (Fluoral Hydrate) : A simpler analog lacking the benzoxazole ring, fluoral hydrate (C₂H₃F₃O₂) is hygroscopic and used as a trifluoromethylation reagent. Its diol group forms stable hydrates, whereas the benzoxazole derivative’s aromatic system may hinder such equilibria .

Epoxy Resin Monomers

- 1,1-Bis(4-glycidylesterphenyl)-1-(3′-trifluoromethylphenyl)-2,2,2-trifluoroethane (BGTF) : This epoxy resin precursor contains ester and glycidyl groups instead of diols. BGTF-based polymers exhibit low dielectric constants and high thermal stability (decomposition >300°C), suggesting that diol derivatives could serve as crosslinking agents or intermediates in polymer synthesis .

Comparative Data Table

Key Research Findings

- Electronic Effects : Benzoxazole’s oxygen atom creates a less electron-rich aromatic system compared to benzothiazole (sulfur) or benzimidazole (nitrogen), influencing reactivity in electrophilic substitutions .

- Thermal Stability: Fluorinated epoxy resins (e.g., BGTF) demonstrate superior thermal stability over non-fluorinated analogs, suggesting that the target compound’s diol group could enhance polymer durability .

- Synthetic Flexibility : Substituted 1,1,1-triaryl-2,2,2-trifluoroethanes are synthesized via condensation reactions, indicating feasible routes to modify the target compound’s aryl groups for tailored applications .

Biological Activity

1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethane-1,1-diol is a compound belonging to the benzoxazole class, which is known for its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action and potential therapeutic applications.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H6F3NO3 |

| Molecular Weight | 233.14 g/mol |

| Density | 1.476 g/cm³ |

| Boiling Point | 269.1 °C (predicted) |

| pKa | 10.57 (predicted) |

The biological activity of 1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethane-1,1-diol is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in microbial growth and inflammation.

- Receptor Binding : It may bind to specific receptors that modulate cell signaling pathways related to cancer and infection.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various benzoxazole compounds against Gram-positive and Gram-negative bacteria as well as fungi. The results showed that:

- Gram-positive Bacteria : The compound demonstrated effective inhibition against Bacillus subtilis.

- Fungi : It showed antifungal activity against Candida albicans.

These findings suggest potential applications in treating infections caused by resistant strains of bacteria and fungi .

Anticancer Activity

The anticancer potential of 1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethane-1,1-diol has been investigated through various in vitro studies. The compound exhibited cytotoxic effects against several cancer cell lines:

- Breast Cancer : Effective against MCF-7 and MDA-MB-231 cell lines.

- Lung Cancer : Inhibitory effects observed in A549 and H1975 cells.

- Liver Cancer : Notable activity against HepG2 cells.

The structure–activity relationship (SAR) analysis indicated that modifications to the benzoxazole moiety could enhance its cytotoxic effects while reducing toxicity to normal cells .

Case Studies

Several case studies highlight the compound's potential:

- In Vitro Studies on Cell Lines : A series of benzoxazole derivatives were tested for their cytotoxicity using K562 and HeLa cell lines. Results indicated that certain derivatives had lower toxicity towards normal cells compared to cancerous cells, suggesting a selective action that could be beneficial for therapeutic applications .

- Inflammation Models : In models of inflammation using LPS-stimulated BV2 microglial cells, the compound showed significant inhibition of nitric oxide (NO) production, indicating anti-inflammatory properties that could complement its antimicrobial effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.